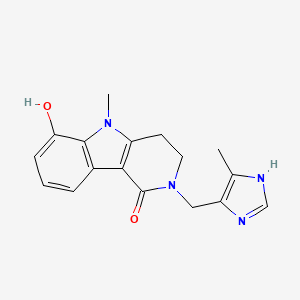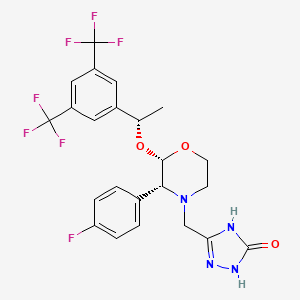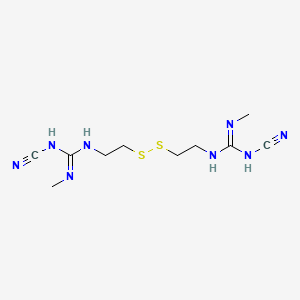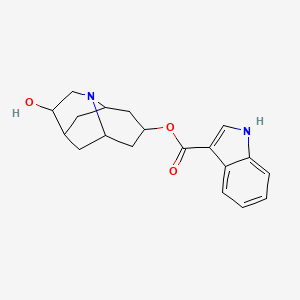
Fingolimod Methyl Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .
Synthesis Analysis
The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .Scientific Research Applications
Quantification in Plasma for Multiple Sclerosis Treatment Monitoring
Fingolimod is used in the treatment of relapsing-remitting multiple sclerosis (RRMS). A validated HPLC-MS/MS method has been developed for quantifying Fingolimod and its active metabolite, Fingolimod-Phosphate, in human plasma . This method is crucial for evaluating the bioavailability of Fingolimod and its metabolite, which can be related to the variability in clinical responses among patients .
Molecular Pharmacology and Therapeutic Potential
The molecular pharmacology of Fingolimod has been extensively studied, revealing its potential therapeutic applications beyond multiple sclerosis. It has been found to have effects on sphingosine-1-phosphate receptors, which are involved in diverse pathological conditions including CNS injuries, Alzheimer’s disease, Parkinson’s disease, epilepsy, and even cancer .
Clinical Diagnostics
The analytical method described for Fingolimod can be applied to clinical diagnostics to measure drug concentrations in plasma. This helps in monitoring the treatment efficacy and safety in patients with RRMS .
Pharmacokinetics and Drug Metabolism Studies
Understanding the pharmacokinetics and metabolism of Fingolimod is vital for optimizing its dosage and administration. The impurity profiling methods contribute to this by ensuring the consistency and reliability of the drug’s formulation .
Research on Immunomodulatory Diseases
Fingolimod’s role in modulating immune responses makes it a subject of research in various immunomodulatory diseases. Its ability to reduce T-cell numbers in circulation and the CNS is particularly of interest in the study of autoimmune conditions .
Mechanism of Action
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] } | |
CAS RN |
162361-47-9 |
Molecular Formula |
C20H35NO2 |
Molecular Weight |
321.51 |
Appearance |
Off-white to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



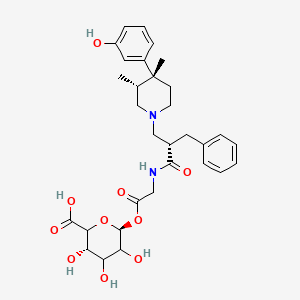
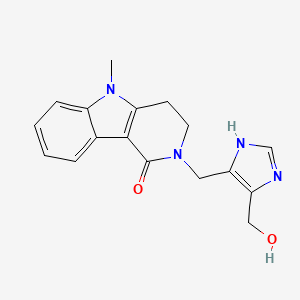

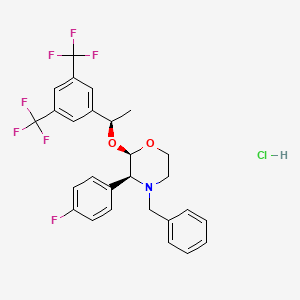
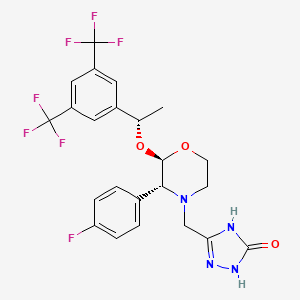


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
